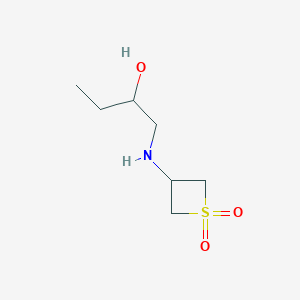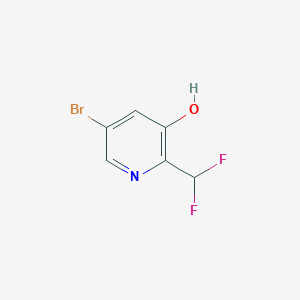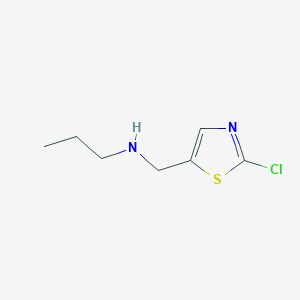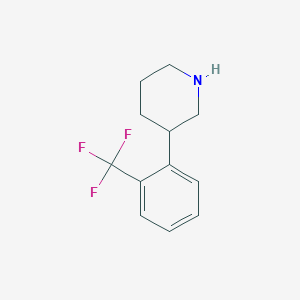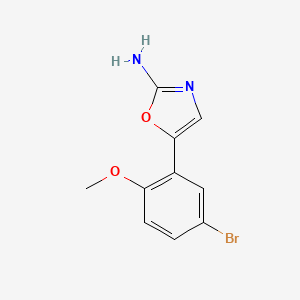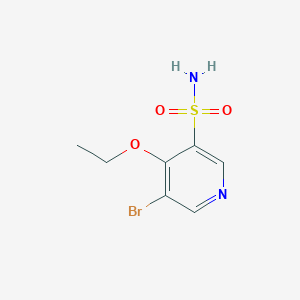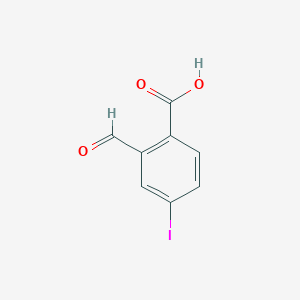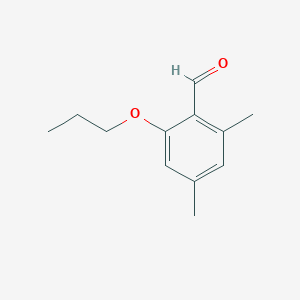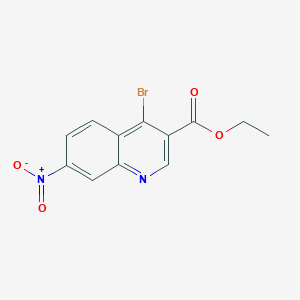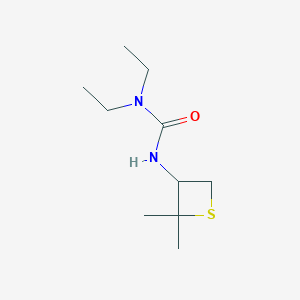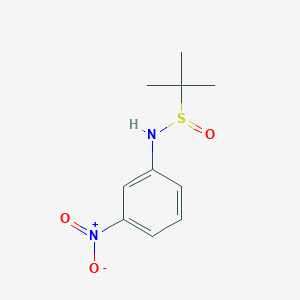
2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE is a chiral sulfinamide compound. Chiral sulfinamides are often used as chiral auxiliaries or ligands in asymmetric synthesis due to their ability to induce chirality in the products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE typically involves the reaction of a chiral sulfinyl chloride with an amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for chiral sulfinamides may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chiral sulfinamides can undergo oxidation to form sulfonamides.
Reduction: Reduction reactions can convert sulfinamides to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfinyl group.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfinamides
Scientific Research Applications
Chiral sulfinamides, including ®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE, are used in:
Chemistry: As chiral auxiliaries in asymmetric synthesis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development due to their chiral properties.
Industry: In the production of chiral drugs and other fine chemicals.
Mechanism of Action
The mechanism of action of chiral sulfinamides involves their ability to induce chirality in chemical reactions. They can coordinate with metal catalysts to form chiral complexes, which then facilitate the formation of chiral products.
Comparison with Similar Compounds
Similar Compounds
(S)-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE: The enantiomer of the compound .
Other Chiral Sulfinamides: Compounds with different substituents on the sulfinyl group.
Uniqueness
®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE is unique due to its specific chiral configuration and the presence of a nitrophenyl group, which can influence its reactivity and applications.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3 |
InChI Key |
SOOBQSLCKBIXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


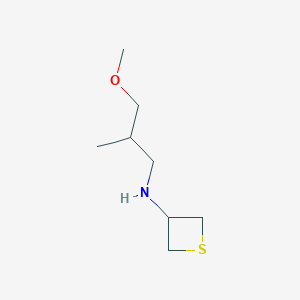
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
